6,8-Difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one
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Overview
Description
6,8-Difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one is a heterocyclic compound with the molecular formula C9H7F2NOS and a molecular weight of 215.22 g/mol . This compound is characterized by its benzothiazepine core, which is a seven-membered ring containing both nitrogen and sulfur atoms, and is substituted with two fluorine atoms at the 6 and 8 positions.
Preparation Methods
The synthesis of 6,8-Difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 2-aminothiophenol with a suitable fluorinated ketone under acidic conditions to form the benzothiazepine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
6,8-Difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Scientific Research Applications
6,8-Difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 6,8-Difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
6,8-Difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one can be compared with other benzothiazepine derivatives:
6,8-Difluoro-2,3,4,5-tetrahydro-1,5-benzodiazepine: Similar structure but with a nitrogen atom replacing the sulfur atom.
5,6-Difluoro-1,2,3,4-tetrahydroquinoline: Another fluorinated heterocyclic compound with a different ring structure.
2,6-Difluoro-3,5-dimethoxyphenyl derivatives: Compounds with similar fluorine substitution but different core structures.
These comparisons highlight the unique properties of this compound, such as its specific ring structure and substitution pattern, which contribute to its distinct chemical and biological activities.
Properties
Molecular Formula |
C9H7F2NOS |
---|---|
Molecular Weight |
215.22 g/mol |
IUPAC Name |
6,8-difluoro-3,5-dihydro-2H-1,5-benzothiazepin-4-one |
InChI |
InChI=1S/C9H7F2NOS/c10-5-3-6(11)9-7(4-5)14-2-1-8(13)12-9/h3-4H,1-2H2,(H,12,13) |
InChI Key |
INGNUHRBUZFBEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=CC(=CC(=C2NC1=O)F)F |
Origin of Product |
United States |
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